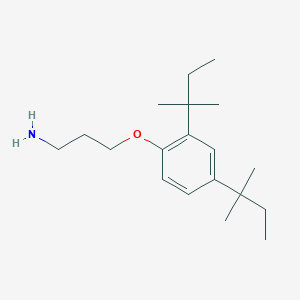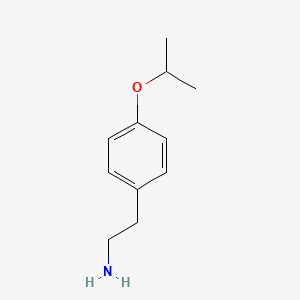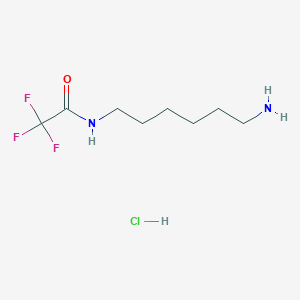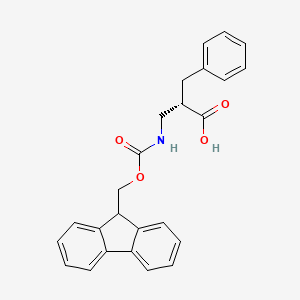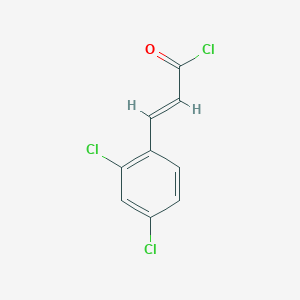
双(4-乙基苯基)乙炔
描述
Bis(4-ethylphenyl)acetylene is an organic compound with the molecular formula C18H18 It is a derivative of acetylene, featuring two 4-ethylphenyl groups attached to the acetylene moiety
科学研究应用
Bis(4-ethylphenyl)acetylene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: Its conjugated structure makes it useful in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Pharmaceuticals: It can be used in the synthesis of biologically active compounds, potentially leading to new drug candidates.
准备方法
Synthetic Routes and Reaction Conditions
Bis(4-ethylphenyl)acetylene can be synthesized through several methods, one of which involves the Sonogashira coupling reaction. This reaction typically uses palladium catalysts and copper co-catalysts to couple terminal alkynes with aryl halides. The reaction conditions often include the use of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for Bis(4-ethylphenyl)acetylene are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing more efficient catalysts to reduce costs and improve scalability.
化学反应分析
Types of Reactions
Bis(4-ethylphenyl)acetylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form diketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the triple bond to form alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated derivatives.
作用机制
The mechanism of action for Bis(4-ethylphenyl)acetylene in various reactions involves the interaction of its acetylene moiety with different reagents. For example, in the Sonogashira coupling reaction, the acetylene group undergoes oxidative addition with the palladium catalyst, followed by transmetalation and reductive elimination to form the coupled product . The phenyl rings can participate in electrophilic substitution reactions, where the electron-rich aromatic system interacts with electrophiles.
相似化合物的比较
Similar Compounds
Phenylacetylene: A simpler analog with a single phenyl group attached to the acetylene moiety.
Bis(4-methylphenyl)acetylene: Similar structure but with methyl groups instead of ethyl groups on the phenyl rings.
Uniqueness
Bis(4-ethylphenyl)acetylene is unique due to the presence of ethyl groups, which can influence its reactivity and physical properties compared to its analogs
属性
IUPAC Name |
1-ethyl-4-[2-(4-ethylphenyl)ethynyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18/c1-3-15-5-9-17(10-6-15)13-14-18-11-7-16(4-2)8-12-18/h5-12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGWBBCAKHJUPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60511900 | |
| Record name | 1,1'-(Ethyne-1,2-diyl)bis(4-ethylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60511900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79135-69-6 | |
| Record name | 1,1'-(Ethyne-1,2-diyl)bis(4-ethylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60511900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



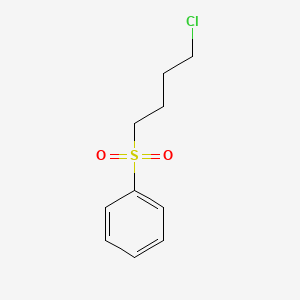
![6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1611552.png)
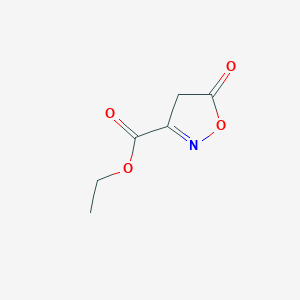
![Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-one](/img/structure/B1611555.png)
![Spiro[3.3]heptan-1-one](/img/structure/B1611556.png)

